molecular formula C16H8Cl2N4O2 B12779175 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone CAS No. 84640-87-9

5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone

Cat. No.: B12779175
CAS No.: 84640-87-9
M. Wt: 359.2 g/mol
InChI Key: DVEKASOQLJFRKP-UHFFFAOYSA-N
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Description

5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an indolinone core with a 1,3,4-oxadiazole moiety, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is introduced by reacting the indolinone derivative with a hydrazine derivative, followed by cyclization with a carboxylic acid derivative or its equivalent.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the indolinone core to yield reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown promise as an antimicrobial and antifungal agent, with studies indicating significant activity against various pathogenic strains.

    Medicine: The compound is being explored for its potential anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It can modulate various biochemical pathways, including those related to oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone stands out due to its unique combination of an indolinone core and an oxadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

84640-87-9

Molecular Formula

C16H8Cl2N4O2

Molecular Weight

359.2 g/mol

IUPAC Name

(3E)-5-chloro-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1H-indol-2-one

InChI

InChI=1S/C16H8Cl2N4O2/c17-9-3-1-8(2-4-9)15-21-22-16(24-15)20-13-11-7-10(18)5-6-12(11)19-14(13)23/h1-7H,(H,19,20,22,23)

InChI Key

DVEKASOQLJFRKP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O)Cl

Origin of Product

United States

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